2-Bromo-3-fluoro-5-methoxypyridine
Description
Significance of Pyridine (B92270) Scaffolds in Advanced Organic Synthesis
The pyridine ring is a fundamental heterocyclic scaffold that is ubiquitous in a vast array of natural products, pharmaceuticals, and functional materials. nih.gov Its presence in numerous biologically active molecules underscores its importance in medicinal chemistry. researchgate.netnih.gov Pyridine derivatives are integral components of many approved drugs, exhibiting a wide range of therapeutic activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which often plays a crucial role in the binding of molecules to biological targets. In organic synthesis, the pyridine nucleus serves as a versatile platform for a variety of chemical transformations, allowing for the introduction of diverse functional groups at specific positions.
Strategic Role of Halogenation and Alkoxylation in Pyridine Derivatives
The functionalization of the pyridine ring through halogenation and alkoxylation is a key strategy for modulating its chemical reactivity and physical properties. Halogen atoms, such as bromine and fluorine, are particularly useful as they can serve as handles for further chemical modifications, most notably in cross-coupling reactions. ossila.com The carbon-halogen bond provides a site for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular architectures. Fluorine, in particular, can significantly alter the electronic properties of the pyridine ring and can enhance the metabolic stability and bioavailability of drug candidates.
Alkoxy groups, such as the methoxy (B1213986) group, are electron-donating substituents that can influence the regioselectivity of subsequent reactions on the pyridine ring. The presence of a methoxy group can also impact the solubility and lipophilicity of a molecule, which are important considerations in drug design. The combination of both halogen and alkoxy substituents on a pyridine ring, as seen in 2-Bromo-3-fluoro-5-methoxypyridine, creates a highly functionalized and versatile building block with a unique reactivity profile.
Overview of this compound in Research Context
This compound (CAS Number: 1227502-87-5) is a specialized chemical intermediate that has found application in targeted organic synthesis. bldpharm.comabcr.comweishichem.comapolloscientific.co.uk Its trifunctionalized pyridine structure, featuring a bromo, a fluoro, and a methoxy group, offers multiple points for chemical modification. The bromine atom at the 2-position is particularly susceptible to participation in various palladium-catalyzed cross-coupling reactions. The fluorine atom at the 3-position and the methoxy group at the 5-position further modulate the electronic environment of the pyridine ring, influencing its reactivity and providing opportunities for the synthesis of a diverse range of derivatives. While detailed research findings on this specific compound are not extensively documented in publicly available literature, its structural motifs suggest its utility as a precursor for the synthesis of complex heterocyclic systems, potentially for pharmaceutical and agrochemical applications.
Structure
2D Structure
Properties
IUPAC Name |
2-bromo-3-fluoro-5-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-10-4-2-5(8)6(7)9-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUJHHNDYFTJSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227502-87-5 | |
| Record name | 2-Bromo-3-fluoro-5-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Physicochemical Properties
The fundamental physical and chemical properties of a compound are critical for its application in synthesis. For 2-Bromo-3-fluoro-5-methoxypyridine, these properties dictate its handling, reactivity, and purification methods.
| Property | Value |
| Molecular Formula | C₆H₅BrFNO |
| Molecular Weight | 206.01 g/mol |
| CAS Number | 1227502-87-5 |
| Appearance | White to off-white solid |
Note: Experimental data for properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature. The provided information is based on data from chemical suppliers. bldpharm.com
Spectroscopic Data
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the methoxy (B1213986) group. The coupling patterns and chemical shifts would be influenced by the positions of the bromine, fluorine, and methoxy substituents.
¹³C NMR Spectroscopy
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon atoms attached to the bromine, fluorine, and the nitrogen of the pyridine ring would exhibit characteristic chemical shifts.
Mass Spectrometry
Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.
Synthesis and Manufacturing
The synthesis of polysubstituted pyridines like 2-Bromo-3-fluoro-5-methoxypyridine often requires a multi-step approach. While a specific, detailed synthesis for this exact compound is not widely published, a plausible synthetic route can be proposed based on known organic reactions and the synthesis of similar compounds.
A potential synthetic pathway could involve the bromination of a pre-functionalized fluoromethoxypyridine precursor. For instance, a related compound, 2-methoxy-3-bromo-5-fluoropyridine, is synthesized by the diazotization of 2-methoxy-5-aminopyridine followed by a fluorination reaction, and subsequent bromination. google.com This suggests that a similar strategy, potentially starting from a different aminopyridine isomer, could be employed.
Purification of the final product would likely involve standard techniques such as recrystallization or column chromatography to achieve the desired purity for subsequent applications. For large-scale manufacturing, process optimization would be crucial to ensure high yields, cost-effectiveness, and safety. This would involve careful selection of reagents, solvents, and reaction conditions.
Chemical Reactivity and Derivatization
Cross-Coupling Reactions
The bromine atom at the 2-position is an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base would lead to the formation of 2-aryl- or 2-heteroaryl-3-fluoro-5-methoxypyridines.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines would provide access to 2-amino-3-fluoro-5-methoxypyridine derivatives.
Sonogashira Coupling: Coupling with terminal alkynes would yield 2-alkynyl-3-fluoro-5-methoxypyridines.
These derivatizations allow for the introduction of a wide range of functional groups, significantly expanding the molecular diversity accessible from this starting material.
Future Directions and Emerging Research Avenues for Halogenated Methoxypyridines
Exploration of Novel Catalytic Systems for Enhanced Functionalization
The functionalization of pyridine (B92270) rings is a cornerstone of organic synthesis, and the development of novel catalytic systems is paramount for enhancing efficiency and selectivity. Traditional methods for halogenating pyridines often require harsh conditions. nih.gov However, recent advancements are paving the way for more sophisticated approaches.
A significant area of research is the C-H functionalization of pyridines, which avoids the need for pre-functionalized starting materials like halopyridines. researchgate.net For instance, researchers have designed heterocyclic phosphines that can be installed at the 4-position of pyridines and subsequently displaced by halides, enabling the halogenation of a wide range of unactivated pyridines. acs.org This method is particularly promising for the late-stage functionalization of complex molecules, such as pharmaceuticals. acs.org Computational studies have shown that this C-halogen bond formation likely proceeds through an SNAr pathway, with the elimination of phosphine (B1218219) being the rate-determining step. acs.org
Furthermore, photochemical organocatalytic functionalization is emerging as a powerful tool. acs.org A novel mechanism has been identified that allows for distinct positional selectivity in pyridine functionalization, diverging from classical Minisci-type reactions. acs.org This involves a dithiophosphoric acid that acts sequentially as a Brønsted acid, a single electron transfer (SET) reductant, and a hydrogen atom abstractor, leading to highly regioselective coupling of pyridinyl and allylic radicals. acs.org Such innovative catalytic cycles offer new opportunities for developing a broader range of pyridine functionalization strategies. acs.org
Dual catalytic systems are also gaining traction. For example, a combination of photoredox and cobalt catalysis has been utilized for the remote hydrohalogenation of allyl carboxylates. acs.org While not directly focused on pyridine functionalization, the principles of using dual catalysis to achieve novel reactivity and selectivity are highly relevant to the future development of methods for modifying halogenated pyridines.
Development of Asymmetric Synthesis Applications of Pyridine Derivatives
The synthesis of chiral pyridine derivatives is a significant challenge in organic chemistry, yet it is crucial for the development of new pharmaceuticals and other biologically active molecules. chim.itnumberanalytics.com The unique electronic properties and coordinating ability of the pyridine nitrogen can often lead to catalyst deactivation or low reactivity in established asymmetric catalytic systems. chim.it Despite these hurdles, significant progress is being made.
Recent advances in the catalytic asymmetric synthesis of chiral pyridines have been summarized, covering key reaction types such as addition to unsaturated double bonds, reduction, cross-coupling, and C-H functionalization. chim.it One promising approach is the de novo construction of chiral pyridines, as demonstrated by a nickel-catalyzed enantioselective [2+2+2]-cycloaddition to form densely substituted pyridines. chim.it
The development of novel chiral ligands is central to this field. acs.org Pyridine-oxazolines, a class of hybrid ligands, have shown particular promise in a variety of challenging asymmetric reactions. rsc.org Researchers are designing modular and tunable chiral pyridine units (CPUs) to overcome the paradox between broad reactivity and high stereoselectivity. acs.org These new ligands have demonstrated excellent performance in achieving high catalytic activity and enantioselectivity in reactions like iridium-catalyzed C-H borylation and transfer hydrogenative direct asymmetric reductive amination. acs.org
Catalytic stereoselective dearomatization of pyridines is another powerful strategy for producing chiral 1,2- and 1,4-dihydropyridines and N-substituted 2-pyridones, which are important structural motifs in many alkaloids and bioactive molecules. mdpi.com These methods are often categorized by the reactivity of the pyridine nucleus, whether it acts as an electrophile or a nucleophile. mdpi.com
Integration of Flow Chemistry and Continuous Processing in Pyridine Synthesis
Flow chemistry, or continuous processing, is revolutionizing the synthesis of chemical compounds, including pyridine derivatives. This approach offers numerous advantages over traditional batch processing, such as improved safety, scalability, reproducibility, and process intensification. organic-chemistry.orgresearchgate.net
Microwave-assisted flow synthesis has proven to be a reliable method for scaling up the production of pyridine derivatives. beilstein-journals.org For example, the Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis can be efficiently carried out in a microwave flow reactor. researchgate.netnih.gov In the Bohlmann-Rahtz reaction, using a Brønsted acid catalyst in a flow system allows for a one-step process of Michael addition and cyclodehydration, avoiding the isolation of intermediates and yielding a single regioisomer in good yield. beilstein-journals.orgnih.gov
Continuous flow microreactors have also been successfully employed for the N-oxidation of pyridine derivatives. organic-chemistry.orgthieme-connect.com Using a packed-bed microreactor with a titanium silicalite (TS-1) catalyst and hydrogen peroxide, various pyridine N-oxides have been produced in very high yields. organic-chemistry.orgthieme-connect.comresearchgate.net This flow process is noted for being safer, greener, and more efficient than batch methods, with the catalyst remaining active for over 800 hours of continuous operation. organic-chemistry.orgresearchgate.net
The hydrodynamics within pyridine synthesis reactors are also a subject of study to optimize continuous processes. Research into the feed injection zones of coupled reactors has led to a better understanding of the flow structures, which can help in minimizing over-reaction and improving efficiency. acs.orgacs.org Furthermore, the combination of continuous flow synthesis with machine learning, such as Bayesian optimization, is being explored to accelerate the optimization of reaction conditions for producing pyridinium (B92312) salts. nih.gov
Advancements in Sustainable and Green Chemistry Methodologies for Halogenated Pyridine Production
The principles of green chemistry are increasingly influencing the synthesis of pyridine and its derivatives, aiming to reduce the environmental impact of chemical manufacturing. scilit.com This includes the use of greener solvents, catalysts, and more efficient reaction protocols. researchgate.netnih.gov
One significant area of development is the use of microwave-assisted synthesis, which is recognized as a green chemistry tool. nih.govacs.org This method often leads to shorter reaction times, higher yields, and purer products with low-cost processing. nih.govacs.org One-pot, multi-component reactions under microwave irradiation are being designed to produce novel pyridine derivatives in an environmentally friendly manner. nih.govacs.org
Solvent-free reaction conditions are another key aspect of green pyridine synthesis. royalsocietypublishing.org For instance, a well-organized solvent-free procedure for the multicomponent synthesis of dihydropyridine derivatives using a ceric ammonium (B1175870) nitrate (B79036) (CAN) catalyst has been reported, highlighting advantages such as simplicity, good product yield, and easy workup. royalsocietypublishing.org
The use of renewable feedstocks is also a major goal in sustainable chemistry. Researchers have demonstrated the direct production of pyridines from glycerol (B35011) and ammonia, a thermo-catalytic conversion process using zeolite catalysts. rsc.org This process has been optimized to achieve a carbon yield of pyridines up to 35.6%. rsc.org
The development of greener approaches for the synthesis of specific intermediates is also underway. For example, a process for preparing 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride has been optimized to improve productivity and reduce solvent use by not isolating intermediates in the multi-step synthesis. researchgate.net These advancements underscore a clear trend towards more sustainable and environmentally conscious methods for producing halogenated pyridines and related compounds. researchgate.net
Q & A
Q. What are the most reliable synthetic routes for preparing 2-bromo-3-fluoro-5-methoxypyridine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential halogenation and functional group introduction. For bromination, direct electrophilic substitution using bromine or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) can be employed, similar to methods used for 2-amino-5-bromo-3-methylpyridine synthesis . Fluorination may proceed via halogen exchange (e.g., using KF or CsF under microwave-assisted conditions) or via diazotization followed by Balz-Schiemann reaction, as seen in fluoropyridine analogs . Methoxy group introduction often involves nucleophilic substitution (e.g., using NaOMe or MeOH under acidic conditions). Optimization requires monitoring reaction progress via TLC or GC-MS and adjusting temperature, solvent (e.g., DMF for polar intermediates), and stoichiometry to minimize byproducts.
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm) split by coupling with fluorine (¹⁹F-¹H coupling constants ~10–20 Hz). Methoxy groups appear as singlets near δ 3.8–4.0 ppm.
- IR Spectroscopy : Confirm methoxy (C-O stretch ~1250 cm⁻¹) and C-F bonds (stretching ~1100–1000 cm⁻¹).
- GC-MS/HPLC : Assess purity (>95% by area normalization) and identify halogenated impurities .
- Elemental Analysis : Verify C, H, N, and halogen ratios. Cross-referencing with spectral databases (e.g., SciFinder) ensures structural accuracy .
Q. How can this compound be utilized in cross-coupling reactions for constructing complex heterocycles?
- Methodological Answer : The bromo and fluoro substituents enable selective cross-coupling. For Suzuki-Miyaura reactions, the bromine atom acts as the leaving group, reacting with boronic acids (e.g., aryl or heteroaryl boronic acids) in the presence of Pd(PPh₃)₄ or PdCl₂(dppf) catalysts. The fluoro group remains inert under these conditions, preserving regioselectivity. Example conditions: 1.5 eq boronic acid, 2 mol% Pd catalyst, 2M Na₂CO₃ in dioxane/water (3:1), 80°C, 12 hours . Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) isolates the coupled product.
Advanced Research Questions
Q. What factors govern regioselectivity in electrophilic substitution reactions of this compound?
- Methodological Answer : Regioselectivity is dictated by the electronic effects of substituents. The methoxy group (-OMe) is a strong para-directing, electron-donating group, while fluorine (-F) is meta-directing and weakly electron-withdrawing. Bromine (-Br) is ortho/para-directing but deactivating. Computational modeling (DFT calculations) can predict preferred sites for further substitution. Experimental validation involves nitration or sulfonation reactions followed by NMR/X-ray crystallography to confirm regiochemical outcomes .
Q. How can fluorination methods be tailored to avoid over-halogenation or defunctionalization of the methoxy group?
- Methodological Answer : Selective fluorination requires protecting the methoxy group. For example, silylation (e.g., TMSCl) of the -OH precursor before fluorination preserves the methoxy functionality. Alternatively, using mild fluorinating agents like Selectfluor® in non-polar solvents (e.g., CH₂Cl₂) at low temperatures (0–25°C) minimizes side reactions. Post-fluorination, deprotection (e.g., TBAF in THF) restores the methoxy group. Monitoring via ¹⁹F NMR ensures reaction specificity .
Q. How can contradictory data on reaction yields in halogenation procedures be resolved?
- Methodological Answer : Yield discrepancies often arise from competing pathways (e.g., radical vs. ionic mechanisms). Systematic studies varying parameters (solvent polarity, temperature, catalyst loading) can identify optimal conditions. For example, bromination with NBS in acetonitrile may favor radical pathways, while Br₂ in acetic acid promotes ionic mechanisms. Kinetic profiling (e.g., in situ IR) and trapping experiments (e.g., TEMPO for radicals) clarify dominant pathways. Reproducibility requires strict control of moisture and oxygen levels .
Q. What role does this compound play in medicinal chemistry, particularly in kinase inhibitor design?
- Methodological Answer : The compound serves as a versatile intermediate for kinase inhibitors due to its ability to act as a pyridine-based scaffold. The bromine atom enables late-stage diversification via cross-coupling, while fluorine enhances metabolic stability and bioavailability. For example, coupling with aminopyrimidines generates ATP-binding site inhibitors. Biological assays (e.g., enzyme inhibition IC₅₀) validate target engagement, supported by molecular docking studies .
Safety and Handling
Q. What precautions are essential when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (classified as Skin/Eye Irritant ).
- Ventilation : Use a fume hood to prevent inhalation of dust or vapors.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent decomposition.
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
